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Compound of Interest

Compound Name: 6-(1H-imidazol-1-yl)nicotinic acid

Cat. No.: B1308111 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: A comprehensive search of publicly available scientific literature did not

yield specific X-ray crystallography data for 6-(1H-imidazol-1-yl)nicotinic acid or its

derivatives. The following application notes provide a generalized, yet detailed, protocol and

representative data for researchers aiming to perform X-ray crystallography on this class of

small organic molecules. The principles and workflows described are standard practices in the

field and directly applicable.

Introduction
X-ray crystallography is an indispensable technique in drug discovery and materials science for

the unambiguous determination of the three-dimensional atomic structure of a molecule. For

derivatives of nicotinic acid, a key pharmacophore in various therapeutic agents, understanding

the precise molecular geometry, conformation, and intermolecular interactions is crucial for

structure-based drug design, polymorph screening, and intellectual property protection.

These notes provide a standard methodology for the single-crystal X-ray diffraction analysis of

6-(1H-imidazol-1-yl)nicotinic acid derivatives, from crystal growth to structure solution and

refinement.
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The process of determining a crystal structure can be systematically broken down into several

key stages, from sample preparation to final data analysis and deposition.
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Caption: General workflow for single-crystal X-ray crystallography.

Experimental Protocols
The following sections detail the methodologies for the key experiments involved in determining

the crystal structure of a nicotinic acid derivative.

Synthesis and Purification
The target 6-(1H-imidazol-1-yl)nicotinic acid derivative should be synthesized and purified to

the highest possible level (>98%). Impurities can significantly hinder crystallization. The final

product's identity and purity should be confirmed by methods such as NMR (¹H, ¹³C), Mass

Spectrometry, and HPLC.

Crystallization Protocol
Growing diffraction-quality single crystals is often the most challenging step. A screening

approach using various solvents and techniques is recommended.

Materials:

Purified compound (5-20 mg)

A range of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water,

hexane)

Glass vials or a multi-well crystallization plate

Methods:

Slow Evaporation:

Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a

small vial.

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
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Allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or

4°C) over several days to weeks.

Vapor Diffusion (Hanging or Sitting Drop):

Hanging Drop: Dissolve the compound in a "drop solution" (a less-good solvent). Pipette a

small drop (1-2 µL) onto a siliconized glass coverslip. Invert the coverslip over a well

containing a "reservoir solution" (a precipitant, often a solvent in which the compound is

poorly soluble). The vapor from the reservoir slowly diffuses into the drop, increasing the

compound's concentration and inducing crystallization.

Sitting Drop: Similar to the hanging drop, but the drop is placed on a post within the well,

not inverted.

Solvent/Anti-Solvent Diffusion:

Dissolve the compound in a "good" solvent in a small vial.

Carefully layer a less dense "anti-solvent" (in which the compound is insoluble) on top

without mixing.

Seal the vial and allow the solvents to slowly diffuse into one another at the interface,

promoting crystal growth.

X-ray Data Collection Protocol
Equipment:

Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB) equipped

with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a

modern detector (e.g., CMOS or CCD).

Cryostream for low-temperature data collection (typically 100 K).

Procedure:

Crystal Mounting: Select a suitable single crystal (clear, well-defined faces, appropriate size

of ~0.1-0.3 mm) under a microscope. Mount it on a cryo-loop using a cryoprotectant (e.g.,
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Paratone-N oil).

Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (100 K) on

the diffractometer goniometer. This minimizes thermal motion and radiation damage.

Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell

parameters and Bravais lattice.

Data Collection Strategy: Based on the crystal system, a data collection strategy is

calculated to ensure high completeness and redundancy of the diffraction data.

Data Acquisition: Execute the full data collection run, typically involving multiple scans at

different crystal orientations (e.g., ω and φ scans).

Structure Solution and Refinement Protocol
Software:

Data processing: Manufacturer's software (e.g., Bruker's APEX suite, CrysAlisPro).

Structure solution and refinement: Olex2, SHELX (SHELXT, SHELXL), or similar

crystallographic software packages.

Procedure:

Data Reduction and Integration: The raw diffraction images are processed to integrate the

reflection intensities and apply corrections (e.g., Lorentz-polarization).

Structure Solution: The integrated data is used to solve the phase problem and obtain an

initial electron density map. For small organic molecules, direct methods (using programs

like SHELXT) are typically successful.

Structure Refinement: The initial atomic model is refined against the experimental data. This

iterative process involves:

Assigning atom types (C, N, O).

Refining atomic positions and anisotropic displacement parameters.
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Locating and refining hydrogen atoms, often from the difference Fourier map or placed in

calculated positions.

The quality of the refinement is monitored by the R-factors (R1, wR2), which should

converge to low values (typically R1 < 0.05 for good quality data).

Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF

service to check for geometric reasonableness, missed symmetry, and other potential issues.

Data Presentation
While no specific data exists for the title compound, a typical crystallographic data table is

presented below for Nicotinic Acid as a representative example to illustrate the expected format

and parameters.[1]
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Parameter Value (for Nicotinic Acid) Description

Crystal Data

Chemical Formula C₆H₅NO₂
The elemental composition of

the molecule.

Formula Weight 123.11 g/mol
The molar mass of the

compound.

Crystal System Monoclinic
The crystal system describing

the symmetry of the unit cell.

Space Group P2₁/c
The specific symmetry group

of the crystal.

a, b, c [Å] 7.19, 11.74, 7.28
The lengths of the unit cell

edges.

α, β, γ [°] 90, 112.45, 90
The angles between the unit

cell edges.

Volume [Å³] 568.5
The volume of a single unit

cell.

Z 4
The number of molecules in

one unit cell.

Data Collection

Radiation [Å]
Mo Kα (0.71073) or Cu Kα

(1.54184)

Wavelength of the X-rays used

for the experiment.

Temperature [K] 100
Temperature at which data was

collected.

Reflections Collected > 5000
Total number of diffraction

spots measured.

Unique Reflections > 1000

Number of independent

reflections after symmetry

averaging.

Refinement
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R₁ [I > 2σ(I)] < 0.05

A measure of the agreement

between observed and

calculated structure factors.

wR₂ (all data) < 0.12
A weighted R-factor based on

all data.

Goodness-of-fit (S) ~1.0
Should be close to 1 for a

good model.

Logical Relationships in Crystal Packing
The arrangement of molecules in a crystal is governed by intermolecular interactions. For

nicotinic acid derivatives containing imidazole and carboxylic acid groups, hydrogen bonding is

expected to be a dominant factor in defining the supramolecular structure.

Molecular Features

Intermolecular Interactions

Crystal Packing Outcome

Carboxylic Acid
(H-bond Donor/Acceptor)

Hydrogen Bonding

Imidazole Nitrogen
(H-bond Acceptor)

Pyridine Nitrogen
(H-bond Acceptor)

Aromatic Rings
(π-π Stacking)

π-π Stacking

Supramolecular Motif
(e.g., Dimers, Chains, Sheets)

Directs Assembly Influences Stacking

Potential for Polymorphism Physical Properties
(Solubility, Stability, Melting Point)
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Caption: Influence of molecular features on crystal packing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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